2-Chloro-4-(4-trifluoromethylphenyl)pyridine

Descripción general

Descripción

2-Chloro-4-(4-trifluoromethylphenyl)pyridine is a useful research compound. Its molecular formula is C12H7ClF3N and its molecular weight is 257.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Trifluoromethylpyridines, a group to which this compound belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients .

Mode of Action

Trifluoromethylpyridines are known to exhibit various pharmacological activities, which are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Análisis Bioquímico

Biochemical Properties

2-Chloro-4-(4-trifluoromethylphenyl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to altered cellular metabolism and changes in cell survival rates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular function and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to changes in its biological activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage level leads to significant changes in biological activity. High doses can result in toxicity, affecting liver and kidney function in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on drug metabolism and detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for predicting the compound’s biological effects and potential toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and its overall biological activity .

Actividad Biológica

2-Chloro-4-(4-trifluoromethylphenyl)pyridine, with the CAS number 545396-54-1, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

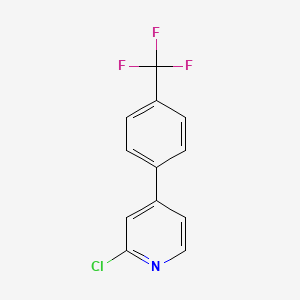

The chemical structure of this compound can be represented as follows:

This compound consists of a pyridine ring substituted with a chlorine atom and a 4-trifluoromethylphenyl group, which contributes to its biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom may influence the compound's binding affinity to specific receptors or enzymes.

Molecular Targets

- Enzymatic Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.

- Receptor Modulation : It may act on specific receptors linked to cancer cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating promising results in inhibiting bacterial growth .

Anticancer Activity

In vitro studies have assessed the compound's cytotoxic effects on various cancer cell lines. Notably, it showed moderate cytotoxicity against MCF-7 (breast cancer) and K562 (leukemia) cells, with IC50 values indicating effective concentration levels for inducing cell death .

Case Studies

- Antimicrobial Efficacy :

- Cancer Cell Line Testing :

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | MRSA | Not specified | Efflux pump inhibition |

| Cytotoxicity | MCF-7 | Moderate | Induction of apoptosis |

| Cytotoxicity | K562 | Low | Induction of apoptosis |

Aplicaciones Científicas De Investigación

Agrochemical Applications

The agrochemical industry has shown increasing interest in compounds containing trifluoromethylpyridine due to their effectiveness as herbicides and fungicides.

Herbicidal Properties

Certain derivatives of 2-chloro-4-(4-trifluoromethylphenyl)pyridine have been identified as precursors for effective herbicides. These compounds exhibit potent herbicidal activity against a variety of weeds, making them valuable in agricultural practices aimed at enhancing crop yields while minimizing losses due to weed competition.

Fungicidal Activity

The trifluoromethyl group significantly influences the biological activity of the compound. For instance, fluazinam, a potent fungicide synthesized from trifluoromethylpyridine derivatives, has demonstrated superior fungicidal properties compared to other chlorine-based fungicides. This compound disrupts respiratory processes in fungi, showcasing the efficacy of trifluoromethyl-substituted pyridines in crop protection .

Pharmaceutical Applications

The pharmaceutical sector has also recognized the potential of this compound as a key building block for various therapeutic agents.

Antiviral and Antitumor Agents

Research indicates that approximately 20% of pharmaceutical compounds contain trifluoromethyl structures, with many currently undergoing clinical trials for antiviral and antitumor applications. The unique electronic properties imparted by the trifluoromethyl group enhance the biological activity of these compounds, making them promising candidates for drug development .

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of complex molecules used in drug formulations. For example, it can be utilized to create various derivatives that exhibit specific biological activities tailored for therapeutic use .

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, including direct chlorination and fluorination processes. Its reactivity allows for the modification of the pyridine ring, enabling researchers to design derivatives with enhanced biological profiles.

Synthetic Routes

A general synthetic route involves:

- Chlorination of pyridine derivatives.

- Introduction of the trifluoromethyl group via fluorination reactions.

- Subsequent modifications to obtain desired derivatives.

This flexibility in synthesis is crucial for developing new agrochemical and pharmaceutical products .

Case Study: Fluazinam Synthesis

Fluazinam is synthesized from this compound through several steps involving cyclo-condensation reactions that yield high fungicidal activity.

| Step | Reaction Type | Intermediate | Yield |

|---|---|---|---|

| 1 | Chlorination | 2-Chloro-4-(trifluoromethyl)pyridine | High |

| 2 | Cyclo-condensation | Fluazinam derivative | >80% |

This case study illustrates how derivatives of this compound can lead to effective agrochemical products.

Clinical Trials for Antiviral Agents

Several compounds derived from this compound are currently in clinical trials targeting viral infections.

| Compound Name | Target Virus | Phase | Outcome |

|---|---|---|---|

| Compound A | Influenza | II | Promising |

| Compound B | HIV | I | Ongoing |

These trials highlight the potential therapeutic applications of this compound in combating viral diseases.

Propiedades

IUPAC Name |

2-chloro-4-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3N/c13-11-7-9(5-6-17-11)8-1-3-10(4-2-8)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJCMGUFPKZFGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651766 | |

| Record name | 2-Chloro-4-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545396-54-1 | |

| Record name | 2-Chloro-4-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.